molecular formula C12H13F2NO2 B15114819 N-[(2,6-difluorophenyl)methyl]oxolane-2-carboxamide

N-[(2,6-difluorophenyl)methyl]oxolane-2-carboxamide

Katalognummer: B15114819
Molekulargewicht: 241.23 g/mol
InChI-Schlüssel: QBDYIIJDSPEOST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2,6-difluorophenyl)methyl]oxolane-2-carboxamide is a chemical compound characterized by the presence of a difluorophenyl group attached to an oxolane ring via a carboxamide linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-difluorophenyl)methyl]oxolane-2-carboxamide typically involves the reaction of 2,6-difluorobenzylamine with oxolane-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities. The final product is typically isolated through filtration, washing, and drying steps, ensuring compliance with regulatory standards for purity and quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(2,6-difluorophenyl)methyl]oxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

N-[(2,6-difluorophenyl)methyl]oxolane-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Materials Science: It is used in the development of advanced materials with unique properties, such as enhanced thermal stability and resistance to degradation.

    Biological Studies: The compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.

    Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of N-[(2,6-difluorophenyl)methyl]oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity, while the oxolane ring provides structural stability. The compound may modulate the activity of its targets by acting as an inhibitor or activator, depending on the context of its application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-[(2,6-difluorophenyl)methyl]thiophene-2-carboxamide: Similar structure with a thiophene ring instead of an oxolane ring.

    N-[(2,6-difluorophenyl)methyl]piperidine-2-carboxamide: Contains a piperidine ring, offering different pharmacological properties.

    N-[(2,6-difluorophenyl)methyl]pyrrolidine-2-carboxamide: Features a pyrrolidine ring, which may affect its biological activity.

Uniqueness

N-[(2,6-difluorophenyl)methyl]oxolane-2-carboxamide is unique due to the presence of the oxolane ring, which imparts specific physicochemical properties such as solubility and stability. The difluorophenyl group enhances its binding affinity and selectivity towards biological targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H13F2NO2

Molekulargewicht

241.23 g/mol

IUPAC-Name

N-[(2,6-difluorophenyl)methyl]oxolane-2-carboxamide

InChI

InChI=1S/C12H13F2NO2/c13-9-3-1-4-10(14)8(9)7-15-12(16)11-5-2-6-17-11/h1,3-4,11H,2,5-7H2,(H,15,16)

InChI-Schlüssel

QBDYIIJDSPEOST-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1)C(=O)NCC2=C(C=CC=C2F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.